3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a bromopyridine moiety with a pyrrolidine ring and an oxazole group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the bromopyridine and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Uniqueness
What sets 3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine apart is its unique combination of bromopyridine, pyrrolidine, and oxazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-12-8-18-5-3-14(12)22-11-4-6-20(9-11)16(21)13-7-15(23-19-13)10-1-2-10/h3,5,7-8,10-11H,1-2,4,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSHBFPFOSWFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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